molecular formula C13H13F3N2O3S B3118654 1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole CAS No. 241127-28-6

1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole

Cat. No.: B3118654
CAS No.: 241127-28-6
M. Wt: 334.32 g/mol
InChI Key: JFGCZYJPVCDKRX-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole is a compound that features a pyrazole ring substituted with a methylsulfonyl group and a trifluoromethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step often involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the trifluoromethylphenoxyethyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with 3-(trifluoromethyl)phenoxyethyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The trifluoromethylphenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the phenoxyethyl group.

    1-(Methylsulfonyl)-5-(phenoxyethyl)-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.

Uniqueness

1-(Methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole is unique due to the presence of both the trifluoromethyl and phenoxyethyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxyethyl group can influence the compound’s binding interactions and overall molecular conformation.

Properties

IUPAC Name

1-methylsulfonyl-5-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-9(12-6-7-17-18(12)22(2,19)20)21-11-5-3-4-10(8-11)13(14,15)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCZYJPVCDKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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